Gboxin
Overview
Description
Gboxin is a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells . It is an oxidative phosphorylation inhibitor that targets glioblastoma . It does not inhibit the growth of mouse embryonic fibroblasts or neonatal astrocytes .
Chemical Reactions Analysis
Gboxin rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . It relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane .Physical And Chemical Properties Analysis
Gboxin is hydrophobic and unstable . It is quickly eliminated from the body and shows an extremely short elimination half-life of less than 5 minutes .Scientific Research Applications
Inhibition of Glioblastoma Growth : Gboxin has been identified as a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells. It does this by compromising oxygen consumption in these cells and targeting mitochondrial oxidative phosphorylation complexes. This effect relies on Gboxin's positive charge and its interaction with the proton gradient in the inner mitochondrial membrane. This makes Gboxin a promising candidate for the development of anti-tumor agents, especially for glioblastoma (Shi et al., 2019).
Targeted Drug Delivery Systems : Studies have focused on developing drug delivery systems for Gboxin. For instance, Gboxin-loaded mesoporous silica nanoparticles camouflaged with a hybrid biomimetic membrane demonstrated specific targeting and high anti-cancer efficacy against glioblastoma cells, with minimal side effects on normal cells. This indicates potential for more effective, targeted chemotherapy treatments (Jiao et al., 2021).
Combination with Other Therapeutic Techniques : Research combining Gboxin with other therapeutic strategies, like chlorotoxin-directed targeting and persistent luminescence nanoparticles, has shown promise in treating glioblastoma. These approaches aim to enhance tumor targeting and the delivery of Gboxin to the cancer cells, potentially improving treatment efficacy (Kong et al., 2022).
Heterogeneity in Drug Potency : There's a notable heterogeneity in the response of glioblastoma cells to metabolic inhibitors like Gboxin. This variability is influenced by the cells’ migration and adhesion properties and could have significant implications for individual patient responses to Gboxin-based therapies (Rezk et al., 2022).
Development of Novel Anticancer Agents : Research has also focused on creating novel anticancer agents combining Gboxin analogs with other compounds. For instance, a study developed a hybrid curcuminoid-Gboxin analog, which showed significant anti-cancer activity, indicating the potential of Gboxin analogs in cancer therapy (Elbehairi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWVTCCKVGOTBG-VYZBTARASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gboxin | |
CAS RN |
2101315-36-8 | |
Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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